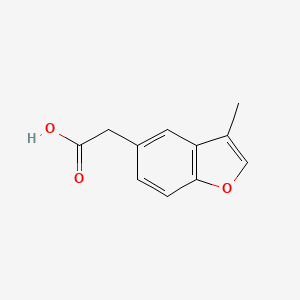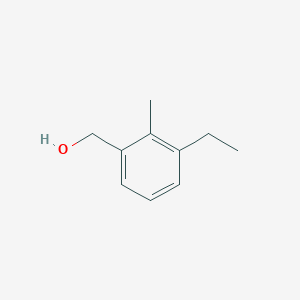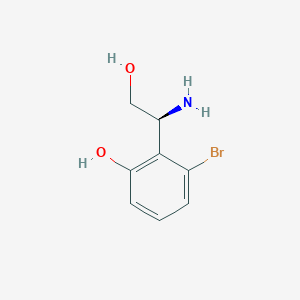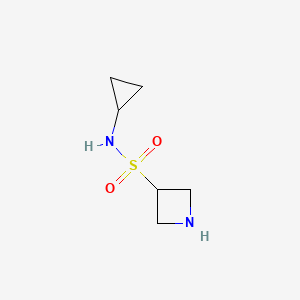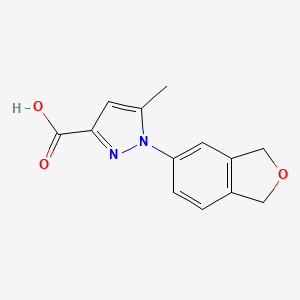
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate: is a synthetic organic compound with the molecular formula C14H18O2N1Br1 It is characterized by the presence of a bromine atom attached to an indene ring, which is further substituted with a tert-butyl group and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination to introduce a bromine atom at the 6-position.
Carbamate Formation: The brominated intermediate is then reacted with tert-butyl isocyanate and N-methylamine to form the desired carbamate compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indene ring or the carbamate moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or substituted amines.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
科学的研究の応用
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological pathways and enzyme activities, especially those involving carbamate interactions.
Medicine:
Drug Development: The unique structure of the compound makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
Material Science: The compound can be explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom and the indene ring contribute to the compound’s binding affinity and specificity.
類似化合物との比較
- tert-butyl N-(2,3-dihydro-1H-inden-5-yl)-N-methylcarbamate
- tert-butyl 6-bromo-1H-indole-1-carboxylate
- tert-butyl 2,3-dihydro-1,4-benzodioxin-6-yl (4-piperidinyl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate moiety, they differ in the substitution pattern on the indene or indole ring.
- Reactivity: The presence of different substituents (e.g., bromine, indole) affects the reactivity and the types of reactions they undergo.
- Applications: Each compound may have unique applications based on its specific structure and reactivity. For example, tert-butyl 6-bromo-1H-indole-1-carboxylate may be more relevant in indole-based drug development.
特性
分子式 |
C15H20BrNO2 |
|---|---|
分子量 |
326.23 g/mol |
IUPAC名 |
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17(4)13-8-6-10-5-7-11(16)9-12(10)13/h5,7,9,13H,6,8H2,1-4H3 |
InChIキー |
SYYNKKSSOPREQO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1CCC2=C1C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)

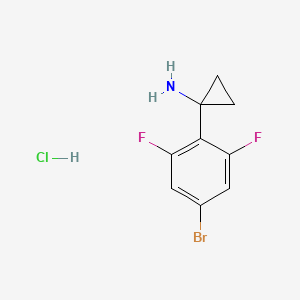
![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)
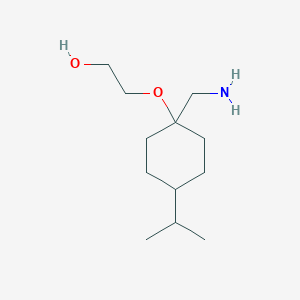
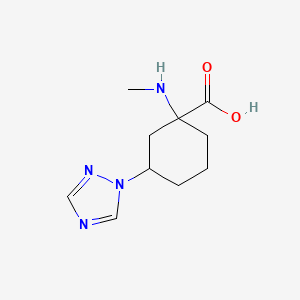
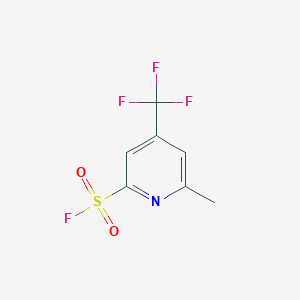
![4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13557588.png)

